molecular formula C17H18N4O2 B11271529 Indolin-1-yl(6-morpholinopyridazin-3-yl)methanone

Indolin-1-yl(6-morpholinopyridazin-3-yl)methanone

Cat. No.: B11271529
M. Wt: 310.35 g/mol
InChI Key: JFEQFCSGBSGOEM-UHFFFAOYSA-N
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Description

1-[6-(MORPHOLIN-4-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a combination of morpholine, pyridazine, and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of these heterocyclic structures often imparts unique biological activities, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(MORPHOLIN-4-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyridazine ring can be introduced through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and dicarbonyl compounds . The morpholine moiety is often added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Scale-up processes would also consider factors such as reaction time, temperature, and pressure to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[6-(MORPHOLIN-4-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted indoles, pyridazines, and morpholine derivatives, each with potential biological activities.

Scientific Research Applications

1-[6-(MORPHOLIN-4-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(MORPHOLIN-4-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridazine ring may interact with DNA or proteins, affecting cellular processes. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(MORPHOLIN-4-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is unique due to its combination of three distinct heterocyclic moieties, each contributing to its overall biological activity. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(6-morpholin-4-ylpyridazin-3-yl)methanone

InChI

InChI=1S/C17H18N4O2/c22-17(21-8-7-13-3-1-2-4-15(13)21)14-5-6-16(19-18-14)20-9-11-23-12-10-20/h1-6H,7-12H2

InChI Key

JFEQFCSGBSGOEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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